N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Overview
Description
“N-(6-amino-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiazole ring, which is a bicyclic system composed of a benzene ring fused to a thiazole ring . The compound also contains an amide functional group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of approximately 453.78°C and a predicted density of approximately 1.3 g/cm3 . The refractive index is predicted to be 1.71 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzothiazole derivatives, including structures similar to N-(6-amino-1,3-benzothiazol-2-yl)butanamide, have been extensively studied for their therapeutic potential. For instance, compounds incorporating the 6-substituted benzothiazole group have shown potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), presenting a promising avenue for the treatment of type 2 diabetes. This highlights the role of such compounds in addressing metabolic disorders through the modulation of enzymatic activity (Nitta et al., 2008).
Corrosion Inhibition
Benzothiazole derivatives have also been identified as effective corrosion inhibitors for carbon steel in acidic environments. The introduction of the benzothiazole moiety into molecules has been shown to enhance the stability and inhibition efficiency of these compounds, offering a chemical means of protecting industrial materials from corrosion. This application underscores the importance of benzothiazole derivatives in extending the lifespan of metal infrastructure and reducing maintenance costs (Hu et al., 2016).
Luminescence and White Light Emission
In the field of materials science, benzothiazole derivatives have been explored for their luminescent properties, particularly in the development of white light-emitting devices. By adjusting the structure of these compounds, researchers have been able to achieve emissions that span the visible spectrum, culminating in white light when combined in specific proportions. This research opens up potential applications in lighting and display technologies, demonstrating the versatility of benzothiazole compounds beyond medicinal chemistry (Lu et al., 2017).
Future Directions
The future directions for “N-(6-amino-1,3-benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a valuable area of research .
Mechanism of Action
Target of Action
Similar compounds have been evaluated as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-hsd1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action in cells .
Mode of Action
It is suggested that similar compounds may interact with their targets, such as 11beta-hsd1, through potential hydrogen bond interactions with catalytic amino acid residues . This interaction could inhibit the activity of the enzyme, thereby affecting the levels of active glucocorticoids in the body .
Biochemical Pathways
The inhibition of 11beta-hsd1 can affect the glucocorticoid pathway . Glucocorticoids are involved in various physiological processes, including immune response, metabolism, and stress response .
Result of Action
The inhibition of 11beta-hsd1 could potentially lead to a decrease in the levels of active glucocorticoids in the body . This could have various effects depending on the physiological context, given the wide range of processes that glucocorticoids are involved in .
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-3-10(15)14-11-13-8-5-4-7(12)6-9(8)16-11/h4-6H,2-3,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFOVSUKKNTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361395 | |
Record name | N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833430-30-1 | |
Record name | N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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